molecular formula C32H53N7O7 B12648887 Monamycin CAS No. 11115-98-3

Monamycin

Cat. No.: B12648887
CAS No.: 11115-98-3
M. Wt: 647.8 g/mol
InChI Key: WTLGBIQVBFJEGX-UHFFFAOYSA-N
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Description

Monamycin is a member of the cyclodepsipeptide family of antibiotics, which are known for their potent antibacterial properties. This compound was first isolated from cultures of the bacterium Streptomyces jamaicensis. This compound exhibits significant activity against various Gram-positive bacteria, making it a valuable antibiotic in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monamycin is synthesized through a complex process involving the fermentation of Streptomyces jamaicensis. The compound consists of a mixture of fifteen cyclohexadepsipeptides, six of which contain chlorine. Each molecular species includes one residue of an α-hydroxy-acid (either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid) and five residues of α-amino or imino acids .

Industrial Production Methods: The industrial production of this compound involves optimizing fermentation conditions such as pH, temperature, medium composition, volume of inoculum, and strain of the organism. The extraction and purification processes are crucial to obtaining high yields of the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Monamycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Monamycin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying cyclodepsipeptide synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-positive bacteria.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents

Mechanism of Action

Monamycin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets and binds to bacterial transglycosylases, enzymes that catalyze the extension of the glycan chain of the cell wall. This inhibition prevents the formation of a stable peptidoglycan layer, leading to bacterial cell death .

Comparison with Similar Compounds

Monamycin is unique among cyclodepsipeptide antibiotics due to its specific structure and mode of action. Similar compounds include:

This compound’s unique combination of α-hydroxy-acids and α-amino or imino acids, along with its potent antibacterial activity, distinguishes it from other antibiotics in its class.

Properties

CAS No.

11115-98-3

Molecular Formula

C32H53N7O7

Molecular Weight

647.8 g/mol

IUPAC Name

22-methyl-21-(2-methylpropyl)-10,13-di(propan-2-yl)-11-oxa-1,7,8,14,18,22,27-heptazatetracyclo[22.3.1.116,19.03,8]nonacosane-2,9,12,15,20,23-hexone

InChI

InChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41)

InChI Key

WTLGBIQVBFJEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C

Origin of Product

United States

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